Cas no 182159-63-3 (6-(Aminomethyl)pyridine-3-carbonitrile hydrochloride)

6-(Aminomethyl)pyridine-3-carbonitrile hydrochloride 化学的及び物理的性質
名前と識別子
-
- 6-(aminomethyl)pyridine-3-carbonitrile hydrochloride
- 6-(Aminomethyl)nicotinonitrile hydrochloride
- 6-(aminomethyl)pyridine-3-carbonitrile;hydrochloride
- AK672748
- 6-aminomethyl-nicotinonitrile hydrochloride
- 2-Aminomethyl-5-cyanopyridine hydrochloride
- 6-aminomethyl-nicotinonitrile hydrochloride salt
- 6-(aminomethyl)pyridine-3-carbonitrilehydrochloride
- Z2096659524
- SCHEMBL4845173
- 6-(Aminomethyl)nicotinonitrilehydrochloride
- AS-69156
- 6-(AMINOMETHYL)NICOTINONITRILE HCL
- CS-0183793
- SY200936
- 182159-63-3
- BDRYBZCJKAVMSG-UHFFFAOYSA-N
- W18493
- EN300-209210
- AKOS030238284
- MFCD28397642
- DB-155821
- 6-(Aminomethyl)pyridine-3-carbonitrile hydrochloride
-
- MDL: MFCD28397642
- インチ: 1S/C7H7N3.ClH/c8-3-6-1-2-7(4-9)10-5-6;/h1-2,5H,4,9H2;1H
- InChIKey: BDRYBZCJKAVMSG-UHFFFAOYSA-N
- ほほえんだ: Cl.N1C=C(C#N)C=CC=1CN
計算された属性
- せいみつぶんしりょう: 169.041
- どういたいしつりょう: 169.041
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 146
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.7
- ぶんしりょう: 169.61
6-(Aminomethyl)pyridine-3-carbonitrile hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-209210-0.05g |
6-(aminomethyl)pyridine-3-carbonitrile hydrochloride |
182159-63-3 | 95% | 0.05g |
$143.0 | 2023-09-16 | |
Enamine | EN300-209210-2.5g |
6-(aminomethyl)pyridine-3-carbonitrile hydrochloride |
182159-63-3 | 95% | 2.5g |
$958.0 | 2023-09-16 | |
Enamine | EN300-209210-0.25g |
6-(aminomethyl)pyridine-3-carbonitrile hydrochloride |
182159-63-3 | 95% | 0.25g |
$304.0 | 2023-09-16 | |
Alichem | A029207086-10g |
6-(Aminomethyl)nicotinonitrile hydrochloride |
182159-63-3 | 97% | 10g |
$3714.48 | 2023-09-02 | |
Enamine | EN300-209210-0.1g |
6-(aminomethyl)pyridine-3-carbonitrile hydrochloride |
182159-63-3 | 95% | 0.1g |
$213.0 | 2023-09-16 | |
TRC | A636863-50mg |
6-(aminomethyl)pyridine-3-carbonitrile hydrochloride |
182159-63-3 | 50mg |
$ 210.00 | 2022-06-07 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90473-1-1G |
6-(aminomethyl)pyridine-3-carbonitrile hydrochloride |
182159-63-3 | 95% | 1g |
¥ 3,102.00 | 2023-04-14 | |
TRC | A636863-10mg |
6-(aminomethyl)pyridine-3-carbonitrile hydrochloride |
182159-63-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-209210-10g |
6-(aminomethyl)pyridine-3-carbonitrile hydrochloride |
182159-63-3 | 95% | 10g |
$2674.0 | 2023-09-16 | |
abcr | AB400563-1 g |
6-Aminomethyl-nicotinonitrile hydrochloride; . |
182159-63-3 | 1 g |
€947.50 | 2023-07-19 |
6-(Aminomethyl)pyridine-3-carbonitrile hydrochloride 関連文献
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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6. Caper tea
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
6-(Aminomethyl)pyridine-3-carbonitrile hydrochlorideに関する追加情報
Introduction to 6-(Aminomethyl)pyridine-3-carbonitrile hydrochloride (CAS No. 182159-63-3)
6-(Aminomethyl)pyridine-3-carbonitrile hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 182159-63-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyridine derivative class, characterized by a pyridine ring substituted with functional groups that enhance its reactivity and utility in synthetic chemistry. The presence of both an amine and a nitrile group in its molecular structure makes it a versatile intermediate, particularly in the development of bioactive molecules.
The hydrochloride salt form of 6-(Aminomethyl)pyridine-3-carbonitrile hydrochloride enhances its solubility in aqueous solutions, making it more accessible for various biochemical applications. This property is particularly advantageous in drug formulation and delivery systems, where solubility plays a critical role in bioavailability and therapeutic efficacy.
In recent years, the demand for novel heterocyclic compounds has surged due to their broad spectrum of biological activities. 6-(Aminomethyl)pyridine-3-carbonitrile hydrochloride has emerged as a valuable building block in the synthesis of pharmacophores targeting various diseases. Its unique structural features allow for facile modifications, enabling chemists to explore diverse chemical space for drug discovery.
One of the most compelling aspects of 6-(Aminomethyl)pyridine-3-carbonitrile hydrochloride is its role in the development of small-molecule inhibitors. The amine group can participate in hydrogen bonding interactions with biological targets, while the nitrile group can serve as a handle for further functionalization via nucleophilic addition reactions. These characteristics make it an ideal candidate for designing molecules that interact with enzymes and receptors.
Recent studies have highlighted the potential of 6-(Aminomethyl)pyridine-3-carbonitrile hydrochloride in the synthesis of antiviral and anticancer agents. For instance, researchers have utilized this compound to develop inhibitors targeting viral proteases, which are crucial for viral replication. The pyridine core provides a scaffold that can be optimized to enhance binding affinity and selectivity against specific viral enzymes.
The pharmaceutical industry has also explored 6-(Aminomethyl)pyridine-3-carbonitrile hydrochloride as a precursor for kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is often associated with cancer and inflammatory diseases. By modifying the structure of 6-(Aminomethyl)pyridine-3-carbonitrile hydrochloride, chemists can design molecules that selectively inhibit aberrant kinase activity, thereby mitigating disease progression.
Another area where 6-(Aminomethyl)pyridine-3-carbonitrile hydrochloride has shown promise is in the development of neuroprotective agents. The compound’s ability to cross the blood-brain barrier makes it an attractive candidate for treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Preclinical studies have demonstrated that derivatives of this compound can modulate neurotransmitter systems, potentially offering therapeutic benefits.
The synthetic utility of 6-(Aminomethyl)pyridine-3-carbonitrile hydrochloride extends beyond pharmaceutical applications. It serves as a key intermediate in agrochemical research, where it is used to synthesize novel pesticides and herbicides. These compounds target specific enzymatic pathways in pests, offering environmentally friendly alternatives to traditional agrochemicals.
In conclusion, 6-(Aminomethyl)pyridine-3-carbonitrile hydrochloride (CAS No. 182159-63-3) is a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its unique structural features make it an invaluable tool for drug discovery, synthetic chemistry, and material science. As research continues to uncover new applications for this compound, its importance is likely to grow, driving further innovation and development.
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